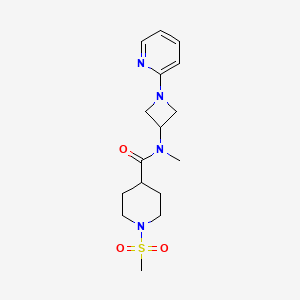

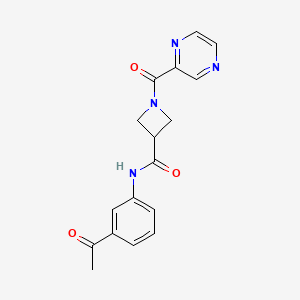

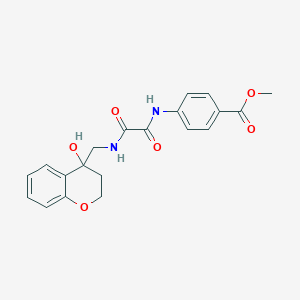

N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, derivatives of pyrazine, including those with carboxamide functionalities, are synthesized through condensation reactions involving pyrazine-2,3-dicarboxylic acid anhydride and aminoacetophenones, followed by reactions with electrophilic and nucleophilic reagents (El-Wahab et al., 2006). Another example includes the formation of pyrazolopyrimidine derivatives from amino-N-aryl-pyrazole-4-carboxamides, showing the versatility in synthesizing related compounds (Hafez et al., 2013).

Molecular Structure Analysis

The structure of related pyrazine derivatives is elucidated using various spectroscopic techniques, including IR, MS, 1H-NMR, and 13C-NMR. These methodologies provide detailed insights into the molecular framework and the arrangement of functional groups within the molecule (Hassan et al., 2014).

Chemical Reactions and Properties

Pyrazine derivatives undergo a range of chemical reactions, including condensation with aminoacetophenones, reactions with electrophilic (e.g., carbonyl group, bromine) and nucleophilic (e.g., malononitrile, hydrazine) reagents, and Michael addition reactions. These reactions highlight the chemical versatility and reactivity of pyrazine-based compounds (El-Wahab et al., 2006).

Physical Properties Analysis

While specific data on "N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide" is not directly available, related studies on pyrazine and its derivatives provide insight into their physical properties, such as solubility, melting points, and molecular weight. These properties are crucial for understanding the behavior of these compounds in different environments and for their application in further chemical reactions (Kumar et al., 2007).

Chemical Properties Analysis

The chemical properties of pyrazine derivatives, including "N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide," are defined by their reactivity patterns, such as their ability to participate in nucleophilic substitution reactions, electrophilic additions, and cycloadditions. These properties are essential for their utility in synthetic chemistry and potential biological applications (El-Wahab et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide and related compounds demonstrate their utility in the field of heterocyclic synthesis. They are used in the synthesis of a range of heterocyclic compounds like azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives. These syntheses involve conventional heating methods and microwave irradiation techniques, indicating their versatility in different synthesis environments (Al-Shiekh et al., 2004).

Antimicrobial Properties

Research has shown that derivatives of N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide exhibit antimicrobial properties. Various synthesized compounds have been tested for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi, showing moderate to potent antimicrobial activity (Sharshira & Hamada, 2012).

Potential in Cancer Research

Certain derivatives synthesized from N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide have been evaluated for their cytotoxicity against cancer cells. For instance, compounds tested against Ehrlich Ascites Carcinoma (EAC) cells have shown promising results, making them a point of interest in cancer research (Hassan et al., 2014).

Acetylcholinesterase Inhibitor Activity

These compounds have also been explored for their acetylcholinesterase (AChE) inhibitor activity. Certain synthesized tetrahydropyrimidines from N-(3-oxobutanoyl)pyrazine-2-carboxamide showed notable AChE inhibitory activity, suggesting potential applications in neurological disorders (Elumalai et al., 2014).

Analytical Chemistry Applications

This compound has been used as an ionophore in the development of a novel samarium-selective membrane sensor. Such applications demonstrate the compound's utility in analytical chemistry and material science, particularly in the development of highly selective sensors (Ganjali et al., 2003).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-11(22)12-3-2-4-14(7-12)20-16(23)13-9-21(10-13)17(24)15-8-18-5-6-19-15/h2-8,13H,9-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCJTZCXWZDMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)

![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)

![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)

![4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2486575.png)

![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)